![molecular formula C14H21ClFNO B1397389 4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219967-84-6](/img/structure/B1397389.png)
4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the IUPAC name 4-{2-[(2-fluorobenzyl)oxy]ethyl}piperidine hydrochloride . It has a molecular weight of 273.78 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20FNO.ClH/c15-14-4-2-1-3-13(14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride include a molecular weight of 273.78 . The compound’s InChI code is 1S/C14H20FNO.ClH/c15-14-4-2-1-3-13(14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis Processes : The compound has been utilized in various synthesis processes, such as the preparation of 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, showcasing the intricate chemical reactions and the structural confirmation through spectral analyses (Duan-zhi, 2005).
- Antimicrobial Properties : Research on derivatives like Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate reveals antimicrobial and antifungal susceptibilities, indicating potential therapeutic applications (Kumar et al., 2016).
Chemical Synthesis and Evaluation
- Isotopomer Synthesis : Techniques for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine have been developed, displaying the compound's versatility in chemical synthesis (Proszenyák et al., 2005).
- Neurological Applications : Compounds like 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been synthesized for in vivo studies related to neurological functions, such as acetylcholinesterase activity, though their effectiveness in certain applications may be limited (Lee et al., 2000).
Pharmaceutical Intermediates and Antagonistic Activity
- Pharmaceutical Intermediate Synthesis : The compound's role in the synthesis of valuable pharmaceutical intermediates, like the conversion of 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine, has been explored, indicating its significance in drug development (Proszenyák et al., 2004).
- Radiolabeled Antagonists : Development of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for NR2B NMDA receptors demonstrates its potential in diagnostic imaging and receptor studies, although challenges in brain penetration and defluorination were noted (Labas et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-[2-[(4-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO.ClH/c15-14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYREYCOEZUEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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